molecular formula C22H24O10 B15290935 Populoside

Populoside

Cat. No.: B15290935
M. Wt: 448.4 g/mol
InChI Key: KMQUGCQVIDIVLT-CKNMYDPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Populoside is a hydroxycinnamic acid conjugate of salicin, primarily found in the bark of Populus species such as Populus nigra. It is known for its various biological activities, including antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Populoside can be synthesized through the extraction of Populus nigra bark using aqueous acetone. The extract is then subjected to gel filtration chromatography to isolate this compound . The synthetic route involves the conjugation of hydroxycinnamic acid with salicin under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Populus species. The process includes:

Chemical Reactions Analysis

Types of Reactions

Populoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Various reagents depending on the substituent being introduced.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.

Scientific Research Applications

Populoside has a wide range of scientific research applications:

Mechanism of Action

Populoside exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxycinnamic acid conjugation, which imparts distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C22H24O10/c23-10-17-19(27)20(28)21(29)22(32-17)31-16-4-2-1-3-13(16)11-30-18(26)8-6-12-5-7-14(24)15(25)9-12/h1-9,17,19-25,27-29H,10-11H2/b8-6+/t17-,19-,20+,21-,22-/m1/s1

InChI Key

KMQUGCQVIDIVLT-CKNMYDPISA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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